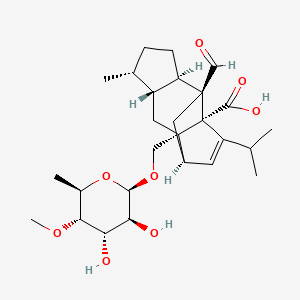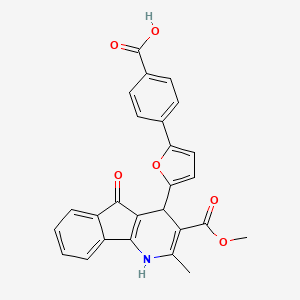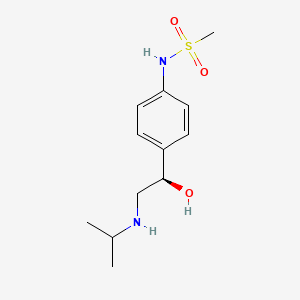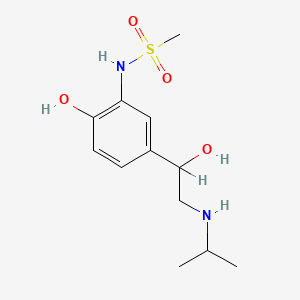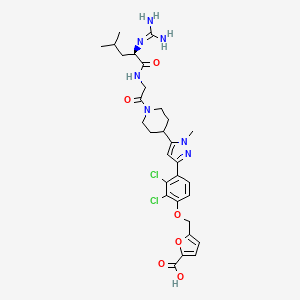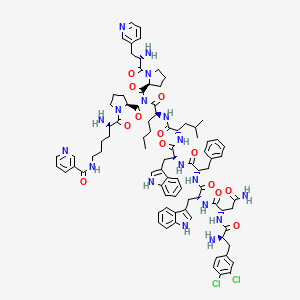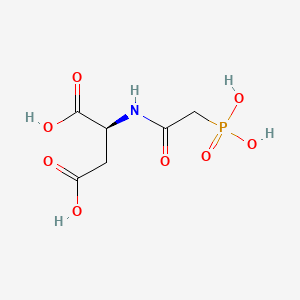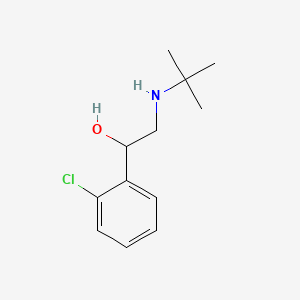
Tulobutérol
Vue d'ensemble
Description
Le tulobutérol est un agoniste des récepteurs bêta-2 adrénergiques à action prolongée principalement utilisé comme bronchodilatateur dans la prise en charge de l'asthme et de la bronchopneumopathie chronique obstructive (BPCO) . Il est commercialisé au Japon sous forme de patch transdermique sous le nom de Hokunalin tape . Le composé est connu pour sa capacité à détendre les muscles des voies respiratoires, facilitant ainsi la respiration des patients atteints de maladies respiratoires .
Applications De Recherche Scientifique
Tulobuterol has a wide range of scientific research applications. In medicine, it is used as a bronchodilator for the treatment of asthma and COPD . Its long-acting properties make it suitable for chronic management of these conditions . In chemistry, tulobuterol serves as a model compound for studying beta2-adrenergic receptor agonists . It is also used in the development of transdermal drug delivery systems .
Mécanisme D'action
Target of Action
Tulobuterol primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of smooth muscle relaxation and bronchodilation, making it a key target in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Mode of Action
As a long-acting Beta-2 adrenergic receptor agonist, Tulobuterol binds to these receptors and activates them . This activation leads to a cascade of biochemical events that result in the relaxation of smooth muscle in the airways, thereby facilitating easier breathing .
Biochemical Pathways
Upon activation of the Beta-2 adrenergic receptor, the primary biochemical pathway affected is the cyclic adenosine monophosphate (cAMP) pathway. The activation of this pathway leads to a decrease in intracellular calcium levels, causing smooth muscle relaxation and bronchodilation .
Pharmacokinetics
The pharmacokinetics of Tulobuterol is characterized by its method of administration. When administered transdermally as a patch, Tulobuterol is steadily released over 24 hours . The serum concentration of Tulobuterol peaks in the early morning, which helps suppress the morning dip in pulmonary function . This steady release also prevents steep increases in plasma drug levels, reducing the risk of adverse events .
Result of Action
The primary result of Tulobuterol’s action is bronchodilation, which is the widening of the bronchi and bronchioles in the lungs . This bronchodilation facilitates easier breathing and is particularly beneficial in the management of conditions like asthma and COPD .
Action Environment
The efficacy and stability of Tulobuterol can be influenced by various environmental factors. For instance, when the Tulobuterol patch is applied to the skin at bedtime, the serum concentration of Tulobuterol peaks in the early morning, effectively managing the morning dip in pulmonary function . This suggests that the timing of administration can significantly impact the drug’s efficacy.
Safety and Hazards
Orientations Futures
Tulobuterol has been used in trials studying the treatment of Chronic Obstructive Pulmonary Disease . A novel synthesis route to synthesize Tulobuterol hydrochloride, an active ingredient of Chlobamolie Hydrochloride Tablets, has been explored . The developed method is green, facile, and cost-effective; thus, it is suitable for the industrial-scale production .
Analyse Biochimique
Biochemical Properties
Tulobuterol functions as a selective beta2-adrenergic receptor agonist, which means it binds to and activates beta2-adrenergic receptors. These receptors are predominantly found in the smooth muscles of the airways, where Tulobuterol induces bronchodilation by relaxing the muscles . The interaction between Tulobuterol and beta2-adrenergic receptors involves the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . This cascade ultimately results in the relaxation of bronchial smooth muscle.
Cellular Effects
Tulobuterol exerts significant effects on various cell types, particularly those in the respiratory system. By activating beta2-adrenergic receptors on airway smooth muscle cells, Tulobuterol promotes muscle relaxation and bronchodilation . Additionally, Tulobuterol influences cell signaling pathways by increasing cAMP levels, which can modulate gene expression and cellular metabolism . This modulation can lead to reduced inflammation and improved airway function in patients with asthma and COPD .
Molecular Mechanism
At the molecular level, Tulobuterol binds to beta2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This binding activates the Gs protein, which in turn stimulates adenylate cyclase to convert ATP into cAMP . The elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various target proteins that mediate muscle relaxation and anti-inflammatory effects . Tulobuterol’s ability to increase cAMP levels is central to its therapeutic action in bronchodilation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tulobuterol have been observed to change over time. The stability and degradation of Tulobuterol are critical factors in its efficacy. Studies have shown that Tulobuterol maintains its bronchodilatory effects for extended periods, making it suitable for long-term management of respiratory conditions . The transdermal patch formulation of Tulobuterol provides a steady release of the drug over 24 hours, ensuring consistent therapeutic levels .
Dosage Effects in Animal Models
In animal models, the effects of Tulobuterol vary with different dosages. Lower doses of Tulobuterol have been shown to effectively induce bronchodilation without significant adverse effects . Higher doses can lead to toxic effects, including tachycardia and tremors . The therapeutic window of Tulobuterol is thus crucial in determining the appropriate dosage for clinical use.
Metabolic Pathways
Tulobuterol is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The major metabolic pathways involve the cytochrome P450 enzymes, particularly CYP2D6 . The metabolites of Tulobuterol are excreted mainly through the urine. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential drug interactions.
Transport and Distribution
Tulobuterol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The drug’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily. Tulobuterol’s interaction with transport proteins, such as P-glycoprotein, can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Tulobuterol is primarily within the cytoplasm, where it interacts with beta2-adrenergic receptors on the cell membrane . The drug’s activity is dependent on its ability to reach these receptors and initiate the signaling cascade that leads to bronchodilation. Post-translational modifications of the receptors can also influence Tulobuterol’s efficacy .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du tulobutérol implique plusieurs étapes clés. Une méthode courante commence par l'oxydation de la 2'-chloroacétophénone à l'aide de dioxyde de sélénium pour produire l'o-chlorophénylglyoxal . Cet intermédiaire est ensuite condensé avec de la tert-butylamine pour former une imine, qui est ensuite réduite avec du borohydrure de sodium pour donner du this compound . Une autre méthode implique la bromation, la réduction et l'amination de la 2-chloroacétophénone .
Méthodes de production industrielle : La production industrielle du this compound implique souvent l'utilisation de solvants et de réactifs de haute pureté afin de garantir que le produit final réponde aux normes pharmacopéiques strictes . Le processus comprend généralement des étapes telles que la cristallisation et la purification pour obtenir la pureté et la stabilité souhaitées .
Analyse Des Réactions Chimiques
Types de réactions : Le tulobutérol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Par exemple, l'oxydation de la 2'-chloroacétophénone est une étape cruciale de sa synthèse .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du this compound comprennent le dioxyde de sélénium pour l'oxydation, la tert-butylamine pour la condensation et le borohydrure de sodium pour la réduction . Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir un rendement et une pureté élevés .
Principaux produits formés : Le principal produit formé par ces réactions est le this compound lui-même, qui est ensuite purifié et traité pour une utilisation pharmaceutique .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique. En médecine, il est utilisé comme bronchodilatateur pour le traitement de l'asthme et de la BPCO . Ses propriétés à action prolongée le rendent adapté à la prise en charge chronique de ces affections . En chimie, le this compound sert de composé modèle pour étudier les agonistes des récepteurs bêta-2 adrénergiques . Il est également utilisé dans le développement de systèmes d'administration transdermique de médicaments .
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs bêta-2 adrénergiques, qui médient l'activation de l'adénylate cyclase par l'intermédiaire des protéines G . Cette activation conduit à une augmentation des niveaux d'AMP cyclique, ce qui entraîne la relaxation des muscles lisses des voies respiratoires . Les propriétés bronchodilatatrices du composé contribuent à soulager les symptômes de l'asthme et de la BPCO .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires au tulobutérol comprennent d'autres agonistes des récepteurs bêta-2 adrénergiques tels que le salbutamol, le formotérol et le salmétérol . Ces composés agissent également comme bronchodilatateurs et sont utilisés dans le traitement des affections respiratoires .
Unicité : Ce qui distingue le this compound, c'est sa nature à action prolongée et sa disponibilité sous forme de patch transdermique . Ce mode d'administration fournit une libération constante du médicament sur 24 heures, améliorant l'observance du patient et réduisant le risque d'effets indésirables associés aux fluctuations des niveaux de médicaments .
Propriétés
IUPAC Name |
2-(tert-butylamino)-1-(2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYLAVBNPACJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56776-01-3 (hydrochloride) | |
| Record name | Tulobuterol [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048457 | |
| Record name | Tulobuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41570-61-0 | |
| Record name | (±)-Tulobuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41570-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tulobuterol [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tulobuterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tulobuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41570-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TULOBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591I9SU0F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


